2-Methyl-5-(trifluoromethyl)furan
Overview
Description
2-Methyl-5-(trifluoromethyl)furan (2M5TF) is a compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several drugs and other compounds, such as N-hydroxyphthalimide and N-methylphthalimide. It is a colorless liquid with a boiling point of 79°C and a melting point of -42°C. 2M5TF is a highly reactive compound and is used in a variety of reactions, such as the synthesis of N-hydroxyphthalimide and N-methylphthalimide.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)furan contributes to its pharmacological properties. Some notable examples include:
Oxytocin Antagonism: 2-Trifluoromethylfuran acts as an oxytocin antagonist . Oxytocin plays a crucial role in social bonding and reproductive behavior, making this application relevant for understanding hormone interactions.
HIV-1 Reverse Transcriptase Inhibition: 3-Fluorofuran inhibits HIV-1 reverse transcriptase at nanomolar levels . This finding could have implications for antiviral drug development.
Antimalarial Activity: 2-Trifluoromethylfuran exhibits antimalarial activity . Investigating its mechanism of action may lead to novel antimalarial agents.
Organic Synthesis
The trifluoromethyl group can serve as a versatile synthetic handle. Researchers have explored its use in constructing complex molecules:
- Fluorination Reactions : Methods for synthesizing furans and benzofurans with a fluorine atom or a trifluoromethyl group have been developed . These reactions enable the incorporation of fluorinated motifs into organic frameworks.
Computational Chemistry
Understanding the electronic structure and vibrational properties of this compound is essential for computational modeling:
Mechanism of Action
Target of Action
Furan compounds, in general, are known to interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that furan compounds can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Furan compounds are known to be involved in various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1501, a density of 1230±006 g/cm3 (Predicted), a boiling point of 83℃, a flash point of 15594°C, and a vapor pressure of 39347mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
Furan compounds, in general, can have various effects at the molecular and cellular level depending on their specific functional groups .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDJGFXCAAAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449523 | |
Record name | 2-methyl-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)furan | |
CAS RN |
17515-75-2 | |
Record name | 2-methyl-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?
A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []
Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?
A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []
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